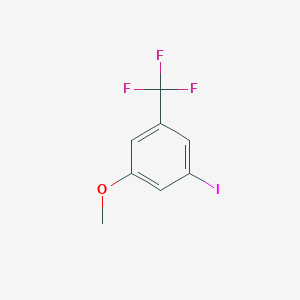

1-Iodo-3-methoxy-5-(trifluoromethyl)benzene

Número de catálogo B2364529

Peso molecular: 302.035

Clave InChI: CXZYUVZKTYSSFL-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US08063055B2

Procedure details

A solution of conc. HCl in H20 (1:1 v/v, 1.1 ml) was added to a solution of 3-methoxy-5-(trifluoromethyl)benzenamine (250 mg, 1308 μmol) in THF (2 ml). The mixture was stirred at RT for 1 hr and then cooled to 0 C. A chilled solution of sodium nitrite (208 mg, 3008 μmol) in H20 (2 ml) was added slowly. Additional H20 (0.8 ml) was added. A solution of potassium iodide (369 mg, 2223 μmol) in H20 (0.415 ml) was added dropwise. Additional H20 (0.62 ml) and THF (3.9 ml) was added and the reaction mixture was then gradually warmed to room temperature and stirred overnight. Analysis by LCMS indicated the reaction was complete. Saturated aqueous Na2CO3 was added, the volatiles were removed by rotovap, and the mixture was partitioned with DCM. The aqueous layer was extracted with DCM (2×), the organic layers were combined and washed with brine and dried over Na2SO4. Purification by Biotage was performed using 100% Hexanes to give a clear oil (208 mg, 53% yield).

Identifiers

|

REACTION_CXSMILES

|

Cl.[CH3:2][O:3][C:4]1[CH:5]=[C:6](N)[CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1.N([O-])=O.[Na+].[I-:19].[K+].C([O-])([O-])=O.[Na+].[Na+]>C1COCC1>[I:19][C:6]1[CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=[C:4]([O:3][CH3:2])[CH:5]=1 |f:2.3,4.5,6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

250 mg

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C(C=C(C1)C(F)(F)F)N

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

208 mg

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

369 mg

|

|

Type

|

reactant

|

|

Smiles

|

[I-].[K+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Na+].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

3.9 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at RT for 1 hr

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 0 C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Additional H20 (0.8 ml) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was then gradually warmed to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the volatiles were removed by rotovap

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture was partitioned with DCM

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted with DCM (2×)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification by Biotage

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

IC1=CC(=CC(=C1)C(F)(F)F)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 208 mg | |

| YIELD: PERCENTYIELD | 53% | |

| YIELD: CALCULATEDPERCENTYIELD | 52.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |